molecular formula C7H10O2 B8064752 Ethyl 2-methylcycloprop-2-ene-1-carboxylate

Ethyl 2-methylcycloprop-2-ene-1-carboxylate

Cat. No.: B8064752
M. Wt: 126.15 g/mol
InChI Key: BWPPIHDPGOSAFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methylcycloprop-2-ene-1-carboxylate is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enantiopure ethyl (1 S,4 R)-4-hydroxy-2-methylcyclopent-2-ene-1-carboxylate, a derivative of Ethyl 2-methylcycloprop-2-ene-1-carboxylate, serves as a starting building block for chiral preparations of bioactive compounds like (-)-3′-methylaristeromycin, demonstrating its utility in synthetic organic chemistry (Brémond et al., 2007).

  • The compound has been used in the synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety. These derivatives show effectiveness as inhibitors of carbonic anhydrase and acetylcholinesterase enzymes, suggesting applications in the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

  • In polymer chemistry, derivatives like Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate have been oligomerized using horseradisch peroxidase as a catalyst, showing its potential in the development of new polymeric materials (Pang et al., 2003).

  • This compound is also used in chemical transformations and rearrangements, such as in the synthesis of various bioactive molecules and intermediates (Kobayashi et al., 1992).

  • It plays a role in the synthesis of attractants for agricultural applications, as demonstrated in the enantioselective synthesis of Ceralure B1, which is a potent attractant for the Mediterranean fruit fly (Raw et al., 2000).

Properties

IUPAC Name

ethyl 2-methylcycloprop-2-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-3-9-7(8)6-4-5(6)2/h4,6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPPIHDPGOSAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.